5H-Thieno[3,2-b]thiopyran
Description
5H-Thieno[3,2-b]thiopyran is a sulfur-containing heterocyclic compound characterized by fused thiophene and thiopyran rings. Its structure combines aromatic thiophene with a partially saturated thiopyran moiety, creating a unique electronic and steric profile. This compound is synthesized via photochemical methods, such as UV irradiation of S-(3’-thienyl)thioamide derivatives, leading to α-cleavage and cyclization . Spectroscopic techniques, including proton NMR (notably coupling constants like J23 ≈ 5.5 Hz), confirm its fused-ring system and conformational stability .
Properties
CAS No. |
10558-81-3 |
|---|---|
Molecular Formula |
C7H6S2 |
Molecular Weight |
154.3 g/mol |
IUPAC Name |
5H-thieno[3,2-b]thiopyran |
InChI |
InChI=1S/C7H6S2/c1-2-6-7(8-4-1)3-5-9-6/h1-3,5H,4H2 |
InChI Key |
ZWPJFUYDBVTBQI-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C(S1)C=CS2 |
Canonical SMILES |
C1C=CC2=C(S1)C=CS2 |
Synonyms |
5H-THIENO[3,2-B]THIOPYRAN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Thiopyran Derivatives
Key Insights :
- Ring Saturation: this compound’s 5-membered thiopyran ring contrasts with 6H systems (e.g., pyrido-fused derivatives), affecting planarity and conjugation .
- Oxidation Effects : Sulfur oxidation to sulfone (e.g., in 4H-thiopyran-1,1-dioxide) shortens S–CH2 bonds by 0.02 Å, altering electronic density without major geometric changes .
- Functional Groups: Ketone-containing derivatives (e.g., thienopyranones) exhibit enhanced electrophilicity, influencing reactivity in nucleophilic additions .
Key Insights :
- Efficiency: One-pot multicomponent syntheses (e.g., for 2H-thiopyrans) offer higher yields (85–90%) compared to photochemical routes (60–70%) for this compound .
- Cost-Effectiveness: Modified methods using primary amines and CS2 as sulfur sources reduce reliance on expensive reagents like 2-cyanothioacetamide .
Key Insights :
- Activity Gaps: While 4H-thiopyrans and thienopyranones show well-documented anti-inflammatory and anticancer properties, this compound’s biological roles remain underexplored .
- Structural-Activity Relationships: Sulfone groups (e.g., in 4H-thiopyran-1,1-dioxide) may enhance metabolic stability, whereas ketone moieties (thienopyranones) improve target binding .
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